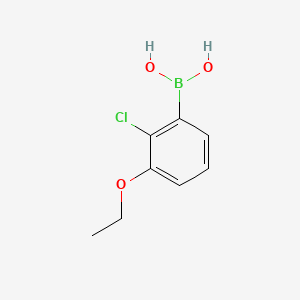

2-Chloro-3-ethoxyphenylboronic acid

Description

Properties

IUPAC Name |

(2-chloro-3-ethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BClO3/c1-2-13-7-5-3-4-6(8(7)10)9(11)12/h3-5,11-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEKFCKITYLGIAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)OCC)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681530 | |

| Record name | (2-Chloro-3-ethoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256345-57-9 | |

| Record name | Boronic acid, B-(2-chloro-3-ethoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chloro-3-ethoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 3 Ethoxyphenylboronic Acid

Established Synthetic Routes for Arylboronic Acids

The synthesis of arylboronic acids is a cornerstone of modern organic chemistry, largely due to their role as key intermediates in powerful carbon-carbon bond-forming reactions such as the Suzuki-Miyaura coupling. nih.govwikipedia.org Several robust methods have been developed for their preparation.

Organometallic Approaches (e.g., Lithiation/Grignard followed by Borylation)

One of the most traditional and widely practiced methods for synthesizing arylboronic acids involves the formation of an organometallic intermediate—typically an organolithium or Grignard reagent—followed by quenching with a boron electrophile. nih.govorgsyn.org

The general process begins with an aryl halide (e.g., bromide or iodide). In the Grignard approach, the aryl halide is reacted with magnesium metal to form an arylmagnesium halide. organic-chemistry.orggoogle.com Alternatively, in the lithiation approach, an aryl halide undergoes halogen-metal exchange with an organolithium reagent, such as n-butyllithium or t-butyllithium, usually at very low temperatures (-78 °C) to generate the aryllithium species. nih.govbris.ac.uk

Once the organometallic reagent is formed, it is treated with a trialkyl borate (B1201080), most commonly trimethyl borate or triisopropyl borate. organic-chemistry.orgnih.gov This reaction forms a boronate ester intermediate. The final step is the hydrolysis of this ester under acidic aqueous conditions to yield the desired arylboronic acid. google.comclockss.org

Key features of this approach include:

Broad Applicability : It is a versatile method for a wide range of aryl substrates.

Reagent Availability : The required reagents (magnesium, organolithiums, trialkyl borates) are readily available.

Functional Group Limitation : A significant drawback is the low tolerance for functional groups that are incompatible with highly reactive organometallic reagents, such as esters, ketones, and nitro groups. nih.gov

| Method | Starting Material | Key Reagents | Intermediate | Final Product | Ref. |

| Grignard Reaction | Aryl Halide (Ar-X) | 1. Mg, Ethereal Solvent2. B(OR)₃3. H₃O⁺ | Arylmagnesium Halide (Ar-MgX) | Arylboronic Acid (Ar-B(OH)₂) | organic-chemistry.org, google.com |

| Lithiation | Aryl Halide (Ar-X) | 1. R-Li (e.g., n-BuLi)2. B(OR)₃3. H₃O⁺ | Aryllithium (Ar-Li) | Arylboronic Acid (Ar-B(OH)₂) | nih.gov, bris.ac.uk |

Palladium-Catalyzed Borylation Reactions (e.g., Miyaura Borylation)

To overcome the functional group limitations of organometallic routes, palladium-catalyzed cross-coupling reactions have become the premier method for arylboronic acid synthesis. The most prominent among these is the Miyaura borylation reaction. organic-chemistry.orgwikipedia.org This reaction involves the coupling of an aryl halide or triflate with a diboron (B99234) reagent, catalyzed by a palladium complex. alfa-chemistry.comresearchgate.net The reaction conditions are generally mild and exhibit excellent tolerance for a wide array of functional groups. alfa-chemistry.comresearchgate.net

The catalytic cycle typically involves:

Oxidative Addition : The aryl halide (Ar-X) adds to a Pd(0) catalyst to form a Pd(II) intermediate (Ar-Pd-X).

Transmetalation : The diboron reagent, activated by a base (commonly potassium acetate (B1210297), KOAc), transfers a boryl group to the palladium center, displacing the halide. organic-chemistry.orgalfa-chemistry.com

Reductive Elimination : The resulting aryl-boryl-palladium complex undergoes reductive elimination to release the arylboronate ester product and regenerate the Pd(0) catalyst. rsc.org

The most commonly used diboron reagent is bis(pinacolato)diboron (B136004) (B2pin2). nih.govorganic-chemistry.org It is an air-stable, crystalline solid that is easy to handle. The reaction of an aryl halide with B2pin2, typically catalyzed by a palladium complex like PdCl2(dppf) [dppf = 1,1'-bis(diphenylphosphino)ferrocene], in the presence of a base like potassium acetate, provides the corresponding aryl pinacol (B44631) boronate ester. orgsyn.orgresearchgate.net These pinacol esters are stable, can often be purified by chromatography, and are excellent substrates for subsequent Suzuki-Miyaura couplings. organic-chemistry.org

While B2pin2 is prevalent, other boron reagents have been developed to improve atom economy or reactivity.

Pinacolborane (HBPin) : This reagent can be used as an alternative to B2pin2 and is sometimes more cost-effective for large-scale synthesis. The reaction with aryl halides proceeds with a palladium catalyst and a base, such as a tertiary amine. organic-chemistry.orgorganic-chemistry.org

Tetrahydroxydiboron (B2(OH)4) : Also known as bis-boronic acid, this reagent is highly atom-economical as it does not generate the pinacol by-product. upenn.edunih.gov It allows for the direct synthesis of arylboronic acids from aryl halides. researchgate.net

Bis(neopentyl glycolato)diboron : This is another alternative diboron reagent that can be employed in palladium-catalyzed borylations. nih.govorganic-chemistry.org

| Boron Reagent | Structure | Typical Catalyst/Base | Product | Key Advantage | Ref. |

| Bis(pinacolato)diboron | B₂(pin)₂ | PdCl₂(dppf) / KOAc | Aryl Pinacol Boronate | Stable product, well-studied | organic-chemistry.org, researchgate.net |

| Pinacolborane | HBPin | PdCl₂(dppf) / Et₃N | Aryl Pinacol Boronate | Atom economical | organic-chemistry.org, organic-chemistry.org |

| Tetrahydroxydiboron | B₂(OH)₄ | XPhos-Pd-G2 / KOAc | Arylboronic Acid | Direct synthesis of acid, high atom economy | upenn.edu, nih.gov |

Direct C-H Borylation Strategies for Substituted Arenes

A more recent and highly efficient strategy involves the direct conversion of an aromatic C-H bond into a C-B bond, catalyzed by transition metals, most notably iridium complexes. acs.orgnih.gov This approach is exceptionally atom-economical as it avoids the need for pre-functionalized starting materials like aryl halides. nih.gov

The regioselectivity of C-H borylation is often governed by steric factors, with the borylation typically occurring at the least hindered position on the aromatic ring. nih.gov However, selectivity can also be controlled through the use of directing groups. Various functional groups can direct the iridium catalyst to a specific C-H bond, often at the ortho position. mdpi.com This directed C-H activation allows for the synthesis of highly substituted arylboronates that would be difficult to access through other means.

Specific Synthetic Adaptations for Halogenated Alkoxy-Substituted Boronic Acids

The synthesis of a specifically substituted compound like 2-chloro-3-ethoxyphenylboronic acid requires careful consideration of the electronic and steric effects of the chloro and ethoxy substituents.

The most logical and industrially scalable approach for this target molecule would be a Palladium-Catalyzed Miyaura Borylation . The starting material would likely be 1-bromo-2-chloro-3-ethoxybenzene (B8183450) or 2-chloro-1-ethoxy-3-iodobenzene. The carbon-halogen bond (C-Br or C-I) is significantly more reactive towards oxidative addition to palladium than the C-Cl bond, allowing for selective borylation at the desired position.

Substrate : 1-Bromo-2-chloro-3-ethoxybenzene.

Reaction : Miyaura borylation.

Reagents : Bis(pinacolato)diboron (B2pin2).

Catalyst System : A standard palladium catalyst such as PdCl2(dppf) or Pd(PPh3)4, along with a base like potassium acetate (KOAc).

Rationale : This method is highly tolerant of the chloro and ethoxy functional groups. The greater reactivity of the C-Br bond compared to the C-Cl bond ensures high selectivity for the formation of 2-chloro-3-ethoxy-1-(pinacolboryl)benzene. Subsequent hydrolysis would yield the target this compound.

An Organometallic Approach is also feasible but presents more challenges. Starting from 1-bromo-2-chloro-3-ethoxybenzene, a selective bromine-lithium exchange could be attempted at low temperatures, followed by quenching with a trialkyl borate. However, the presence of the chloro-substituent increases the risk of side reactions, such as elimination or rearrangement of the aryllithium intermediate. A Grignard approach via selective formation of the magnesium reagent at the bromide position could also be explored.

A Direct C-H Borylation strategy would start from 1-chloro-2-ethoxybenzene. The challenge here would be achieving the correct regioselectivity. The combined electronic and steric influences of the ortho-chloro (weakly deactivating, ortho-para directing) and ethoxy (activating, ortho-para directing) groups would need to be precisely controlled to favor borylation at the C-H bond positioned between them, which can be sterically hindered. This would likely require extensive screening of catalysts and directing group strategies, making it a less straightforward initial approach compared to Miyaura borylation.

Precursor Selection and Synthesis (e.g., Halogenated Ethoxybenzenes)

The most common and logical precursors for the synthesis of this compound are halogenated 1,2-disubstituted ethoxybenzenes. The key is to have a halogen atom at the position intended for borylation, which is carbon-1 of the benzene (B151609) ring. A common precursor is 1-bromo-2-chloro-3-ethoxybenzene.

The synthesis of this precursor typically starts from a commercially available material like 2-chloro-3-ethoxyphenol. The phenol (B47542) is then subjected to bromination. This reaction must be controlled to ensure selective halogenation at the desired position, ortho to the hydroxyl group and meta to the chloro group.

An alternative and often highly efficient route involves a metal-halogen exchange reaction. google.com In this approach, a di-halogenated precursor could be used, or more commonly, a lithiated species is generated in situ from a suitable starting material like 1-chloro-2-ethoxybenzene. This lithiated intermediate is then quenched with a boron electrophile, such as a trialkyl borate. For instance, reacting 3-chloro-1-fluoro-2-substituted benzene compounds with an alkyl lithium compound like n-butyllithium can create a lithiated intermediate, which is then reacted with an electrophilic boronic acid derivative. google.com

Regioselective Functionalization Challenges and Solutions

Achieving the correct regiochemistry is a significant challenge in the synthesis of polysubstituted phenylboronic acids like this compound. The benzene ring has multiple positions available for functionalization, and the existing chloro and ethoxy substituents exert directing effects that must be managed.

The primary challenge is to introduce the boronic acid group specifically at the C1 position, which is ortho to both the chloro and ethoxy groups.

Challenges:

Competing Reactions: During metalation reactions (e.g., using organolithium reagents), there is a risk of the lithium attaching to other positions on the ring, guided by the electronic and steric properties of the existing substituents.

Steric Hindrance: The presence of two adjacent substituents (chloro and ethoxy) can sterically hinder the approach of the borylating agent to the target position. organic-chemistry.org

Solutions:

Directed Ortho-Metalation (DoM): While the ethoxy group is an ortho-directing group, the presence of the chloro group complicates this. A more reliable strategy is to start with a precursor that already has a halogen at the desired C1 position (e.g., 1-bromo-2-chloro-3-ethoxybenzene).

Halogen-Metal Exchange: This is a highly effective solution for ensuring regioselectivity. By starting with a precursor like 1-bromo-2-chloro-3-ethoxybenzene, a lithium-halogen exchange reaction using an organolithium reagent (e.g., n-butyllithium) at low temperatures (typically -78 °C) will selectively replace the bromine atom with lithium. Bromine undergoes this exchange much more readily than chlorine. The resulting aryllithium species is then quenched with a borate ester (e.g., triisopropyl borate or trimethyl borate) to form the boronic ester, which upon acidic workup, yields the desired this compound. google.com

Palladium-Catalyzed Borylation (Miyaura Borylation): This is another powerful method for regioselective synthesis. nih.gov Using a precursor such as 1-bromo- or 1-iodo-2-chloro-3-ethoxybenzene, a cross-coupling reaction with a diboron reagent like bis(pinacolato)diboron (B₂pin₂) is performed. The palladium catalyst selectively facilitates the reaction at the carbon-halogen bond (preferentially C-I or C-Br over C-Cl), ensuring the boryl group is installed at the correct position. mdpi.com

Optimization of Reaction Conditions for this compound Synthesis

The yield and purity of this compound are highly dependent on the reaction conditions. Optimization of parameters such as the catalyst, base, solvent, and temperature is crucial for an efficient synthesis, particularly for palladium-catalyzed borylation reactions.

In palladium-catalyzed borylation, the choice of the palladium source and the associated ligand is critical. The ligand stabilizes the palladium center and modulates its reactivity, influencing the efficiency of the catalytic cycle.

Palladium Precursors: Common precursors include palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and palladium(II) chloride (PdCl₂). nih.gov

Ligands: Bulky, electron-rich phosphine (B1218219) ligands are often essential for high-yielding borylation of aryl chlorides and bromides. These ligands promote the oxidative addition step and facilitate the reductive elimination to release the product. Examples include Sphos, XPhos, and dicyclohexylphenylphosphine (B1293621) (dcpp). organic-chemistry.org The combination of the palladium precursor and the ligand can significantly impact reaction outcomes.

Table 1: Effect of Catalyst and Ligand on a Representative Miyaura Borylation Reaction

| Entry | Palladium Source (mol%) | Ligand (mol%) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | SPhos (4) | 92 |

| 2 | Pd₂(dba)₃ (1) | XPhos (4) | 88 |

| 3 | PdCl₂(dppf) (3) | - | 75 |

| 4 | Pd(OAc)₂ (2) | PPh₃ (4) | 45 |

Note: Data is representative of typical trends in Miyaura borylation reactions for aryl halides.

The base plays a multifaceted role in the Miyaura borylation catalytic cycle. It is required to activate the diboron reagent, forming a more nucleophilic "ate" complex, and to facilitate the transmetalation step.

Common Bases: Potassium phosphate (B84403) (K₃PO₄) and potassium carbonate (K₂CO₃) are frequently used and are effective for a wide range of substrates. organic-chemistry.org Cesium carbonate (Cs₂CO₃) is a stronger base that can be effective in more challenging cases. rsc.org Organic bases like triethylamine (B128534) (Et₃N) can also be employed. organic-chemistry.org

Mechanism of Action: The base reacts with the alcohol (if present) or with the boronic acid species to form an alkoxide or a boronate salt. In the catalytic cycle for borylation, the base activates the B-B bond of the diboron reagent, making it susceptible to reaction with the palladium complex.

The choice of solvent can influence reaction rates, yields, and catalyst stability.

Aprotic Polar Solvents: Solvents like 1,4-dioxane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) are commonly used as they can dissolve both the organic substrate and the organometallic intermediates. rsc.org

Biphasic Systems: Sometimes, a mixture of an organic solvent (like toluene (B28343) or dioxane) and water is used. acs.org This can be particularly useful when using inorganic bases like K₃PO₄, which have higher solubility in the aqueous phase. The use of phase-transfer catalysts may be necessary in such systems.

Micellar Catalysis: Reactions can also be performed in water using surfactants to form micelles, which act as nanoreactors. This "green chemistry" approach can lead to high efficiency with specific palladium-ligand combinations. organic-chemistry.org

Temperature is a critical parameter that must be carefully controlled to balance reaction rate with catalyst stability and selectivity.

Lithiation Reactions: Halogen-metal exchange reactions are highly exothermic and are typically carried out at very low temperatures, such as -78 °C (the sublimation point of dry ice), to prevent side reactions and decomposition of the organolithium intermediate. google.com

Palladium-Catalyzed Reactions: Miyaura borylation reactions usually require heating to proceed at a reasonable rate, often in the range of 80 °C to 110 °C. The optimal temperature depends on the reactivity of the aryl halide (I > Br > Cl) and the specific catalyst system used.

Pressure: For most lab-scale syntheses, the reactions are run at atmospheric pressure under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the catalyst and other reagents.

Green Chemistry Approaches in this compound Synthesis

The synthesis of this compound is increasingly being guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. These approaches focus on the use of less hazardous materials, the development of energy-efficient processes, and the minimization of waste. Research in the broader field of arylboronic acid synthesis has highlighted several key areas where green chemistry principles can be effectively applied, including the use of environmentally benign solvent systems, the implementation of catalyst recycling strategies, and a focus on maximizing atom economy to reduce waste. These methodologies are directly applicable to the synthesis of this compound, offering pathways to more sustainable production.

A significant advancement in the green synthesis of arylboronic acids, including this compound, is the move away from traditional volatile organic compounds (VOCs) towards solvent-free conditions or the use of environmentally benign solvents. acs.org Traditional syntheses often rely on solvents like toluene, tetrahydrofuran (THF), and diethyl ether, which pose environmental and safety risks.

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The Suzuki-Miyaura cross-coupling reaction, a key method for forming the carbon-boron bond in arylboronic acids, has been successfully performed in aqueous media. researchgate.net The use of water as a solvent can be facilitated by employing phase-transfer catalysts or by creating micellar conditions, which can help to solubilize the organic reactants. organic-chemistry.org For instance, palladium catalysis under micellar conditions has proven effective for the borylation of aryl bromides in water, a technique that could be adapted for the synthesis of this compound. organic-chemistry.org

Solvent-free, or solid-state, reactions offer another green alternative by eliminating the solvent altogether. These reactions are often carried out by grinding the reactants together, sometimes with the aid of a catalyst. Research has shown that certain boronic acid-catalyzed reactions can proceed efficiently under solvent-free conditions, suggesting the potential for developing a solvent-free synthesis route for this compound. acs.org

Below is a table comparing traditional and green solvent systems that could be employed in the synthesis of arylboronic acids like this compound.

| Solvent System | Advantages | Disadvantages | Applicability to this compound Synthesis |

| Traditional Solvents (e.g., Toluene, THF) | High solubility of organic reactants | Volatile, flammable, toxic, environmental persistence | Historically common but less desirable from a green chemistry perspective |

| Water | Non-toxic, non-flammable, abundant, inexpensive | Poor solubility of many organic reactants, may require additives | Highly desirable; requires development of water-soluble catalysts or micellar reaction conditions |

| Solvent-Free | Eliminates solvent waste, can lead to faster reactions | Potential for localized overheating, may be limited by reactant mobility | Promising for waste reduction; feasibility depends on the specific reaction pathway and physical properties of reactants |

| Ionic Liquids | Low volatility, tunable properties | Can be expensive, potential for toxicity and bioaccumulation | Can be designed as recyclable solvents, but their "green" credentials must be carefully evaluated |

The catalysts used in the synthesis of arylboronic acids, often based on precious metals like palladium, are a significant cost and environmental concern. Developing methods for catalyst recycling and reuse is a cornerstone of green synthetic strategies.

One effective approach is the use of heterogeneous catalysts, which are in a different phase from the reaction mixture and can be easily separated by filtration at the end of the reaction. Palladium on carbon (Pd/C) is a classic example of a heterogeneous catalyst that has been used for cross-coupling reactions. researchgate.net

Another innovative strategy involves immobilizing homogeneous catalysts on solid supports. For example, palladium complexes have been anchored to amphiphilic polystyrene-poly(ethylene glycol) (PS-PEG) resins. researchgate.net These resin-supported catalysts combine the high activity and selectivity of homogeneous catalysts with the ease of separation of heterogeneous catalysts. researchgate.net Such a system could be readily adapted for the synthesis of this compound, allowing for the recovery and reuse of the expensive palladium catalyst.

The table below outlines different strategies for catalyst recycling in the context of arylboronic acid synthesis.

| Catalyst System | Recycling Method | Advantages | Disadvantages |

| Homogeneous Catalysts (e.g., Pd(PPh₃)₄) | Difficult to separate from the reaction mixture | High activity and selectivity | Catalyst loss, product contamination with metal residues |

| Heterogeneous Catalysts (e.g., Pd/C) | Simple filtration | Easy separation and reuse | Can have lower activity than homogeneous catalysts, potential for metal leaching |

| Immobilized Catalysts (e.g., Pd on resin) | Filtration | Combines high activity with ease of separation, allows for continuous flow processes | Support can degrade over time, potential for reduced activity compared to free catalyst |

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. rsc.org A high atom economy means that most of the atoms from the reactants are incorporated into the final product, minimizing the generation of byproducts and waste.

Traditional methods for synthesizing arylboronic acids, such as those using Grignard reagents and trialkyl borates, can have lower atom economy due to the formation of stoichiometric amounts of magnesium salts as byproducts. orgsyn.org

More modern approaches, such as the direct C-H borylation of arenes, offer a significant improvement in atom economy. In this method, a boron-containing reagent is directly attached to a carbon-hydrogen bond on the aromatic ring, with the only byproduct being hydrogen gas or a small molecule like water. While the regioselectivity of C-H activation can be a challenge, the development of highly selective catalysts is making this a more viable and greener route to substituted arylboronic acids like this compound.

The concept of E-factor (Environmental Factor), which is the mass ratio of waste to desired product, is another metric used to assess the environmental impact of a synthetic process. A lower E-factor indicates a greener process. By focusing on high atom economy reactions and minimizing the use of solvents and other reagents, the E-factor for the synthesis of this compound can be significantly reduced. rsc.org

The following table provides a simplified comparison of the atom economy for different synthetic routes to arylboronic acids.

| Synthetic Route | Key Reactants | Major Byproducts | Atom Economy |

| Grignard Method | Aryl halide, Magnesium, Trialkyl borate | Magnesium salts, Alcohol | Lower |

| Miyaura Borylation | Aryl halide, Bis(pinacolato)diboron | Halide salt | Higher |

| Direct C-H Borylation | Arene, Boron reagent | H₂ or small molecule | Potentially the highest |

By embracing these green chemistry principles, the synthesis of this compound can be made more sustainable, cost-effective, and environmentally responsible.

Reactivity and Reaction Mechanisms of 2 Chloro 3 Ethoxyphenylboronic Acid

Fundamental Reactivity of Arylboronic Acids

Arylboronic acids are a class of organoboron compounds characterized by a carbon-boron bond, where the boron atom is also bonded to two hydroxyl groups. Their popularity in synthetic chemistry, particularly in the formation of carbon-carbon and carbon-heteroatom bonds, stems from their general stability to air and moisture, low toxicity, and the wide availability of diverse derivatives. illinois.edunih.gov The core of their reactivity lies in the Lewis acidic nature of the boron atom and its ability to participate in transmetalation steps with transition metal catalysts. nih.gov

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex in the presence of a base. nih.govbyjus.com The reaction is renowned for its mild conditions, broad functional group tolerance, and stereospecificity. rsc.org The general catalytic cycle involves three fundamental steps: oxidative addition of the organic halide to a Pd(0) species, transmetalation of the organic group from the boronic acid to the Pd(II) complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. acs.orgresearchgate.net

For a compound like 2-Chloro-3-ethoxyphenylboronic acid, the reaction facilitates the formation of a biaryl structure, a motif prevalent in pharmaceuticals and advanced materials. nih.govbeilstein-journals.org

Table 1: General Scheme of the Suzuki-Miyaura Catalytic Cycle

| Step | Description | Reactants | Products |

|---|---|---|---|

| Oxidative Addition | The Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner. This is often the rate-determining step. byjus.com | Pd(0), R'-X (Aryl/Vinyl Halide) | R'-Pd(II)-X |

| Transmetalation | The organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide. A base is crucial for this step. | R'-Pd(II)-X, ArB(OH)₂, Base | R'-Pd(II)-Ar |

| Reductive Elimination | The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. yonedalabs.com | R'-Pd(II)-Ar | R'-Ar, Pd(0) |

The transmetalation step, arguably the most complex phase of the Suzuki-Miyaura reaction, can proceed through two primary, competitive mechanistic pathways, the choice of which is dictated by the specific reaction conditions such as the base, solvent, and ligands used. researchgate.netresearchgate.net

The Boronate Pathway proposes that the base first reacts with the neutral, trigonal arylboronic acid to form a more nucleophilic, tetracoordinate "ate" complex, specifically an aryltrihydroxyboronate. rsc.orgacs.org This activated boronate species then reacts with the arylpalladium(II) halide complex, displacing the halide to complete the transmetalation. researchgate.netacs.org

The Oxo-Palladium Pathway suggests an alternative sequence where the base (typically a hydroxide (B78521) or alkoxide) first reacts with the arylpalladium(II) halide complex to form a more reactive arylpalladium(II) hydroxide or alkoxide species. rsc.orgacs.org This palladium-hydroxo complex then reacts with the neutral arylboronic acid. researchgate.netacs.org Studies have shown that transmetalation via the oxo-palladium pathway can be significantly faster than the boronate pathway, particularly when using weaker bases and aqueous solvents. acs.orgrsc.orgnih.gov

The prevalence of one pathway over the other is a subject of extensive research, with evidence suggesting that for many common catalytic systems, the oxo-palladium route is kinetically favored. researchgate.netrsc.org

In both mechanistic pathways, the boronic acid serves as the source of the aryl group that is transferred to the palladium catalyst. The key event is the formation of an intermediate containing a Pd–O–B linkage, which has been identified as the "missing link" in the transmetalation process. illinois.eduacs.org

In the boronate pathway , the pre-formed, nucleophilic aryltrihydroxyborate attacks the palladium center to form this intermediate. acs.org

In the oxo-palladium pathway , the Lewis acidic boron atom of the neutral boronic acid coordinates to the oxygen of the palladium-hydroxo complex, directly forming the same crucial Pd-O-B linked species. acs.orgacs.org Once this intermediate is formed, the aryl group migrates from the boron atom to the palladium center, a process that may involve a four-centered transition state. The ability to form an empty coordination site on the palladium atom and the nucleophilicity of the ipso-carbon of the aryl group are critical for this transfer. acs.org

For This compound , the two substituents have distinct and somewhat opposing effects:

Ortho-Chloro Group : As an electron-withdrawing group, the chlorine atom increases the Lewis acidity of the boronic acid moiety. researchgate.net This can impact the equilibrium of boronate formation and the interaction with a palladium-hydroxo complex. researchgate.net Its position in the ortho-nook also introduces significant steric hindrance, which can slow down the rate of transmetalation by impeding the approach to the palladium center. beilstein-journals.org

Meta-Ethoxy Group : The ethoxy group is electron-donating via its resonance effect (+R) but electron-withdrawing via its inductive effect (-I). From the meta position, the inductive effect typically dominates, making it weakly deactivating. This electronic influence alters the electron density of the aromatic ring and the nucleophilicity of the carbon atom attached to boron.

The combination of a sterically demanding, electron-withdrawing ortho-substituent and a meta-substituent makes the reactivity of this compound nuanced. Coupling reactions involving such ortho-substituted reagents can be challenging, often requiring carefully optimized conditions, including the choice of palladium catalyst, ligand, and base, to achieve good yields. beilstein-journals.orgresearchgate.net

Table 2: Influence of Substituent Effects on Arylboronic Acid Reactivity

| Substituent Type | Position | Electronic Effect | Impact on Reactivity in Suzuki-Miyaura Coupling |

|---|---|---|---|

| **Electron-Withdrawing (e.g., -Cl, -NO₂) ** | Ortho, Para | Increases Lewis acidity of boron. Decreases nucleophilicity of the ipso-carbon. | Can lead to side reactions. Steric hindrance from ortho groups can slow the reaction. beilstein-journals.orgresearchgate.net |

| Electron-Donating (e.g., -OCH₃, -CH₃) | Ortho, Para | Decreases Lewis acidity of boron. Increases nucleophilicity of the ipso-carbon. | Generally facilitates faster transmetalation unless sterically hindered. |

| 2-Chloro-3-ethoxy (Specific Case) | Ortho (-Cl), Meta (-OC₂H₅) | Combination of steric hindrance and mixed electronic effects. | Reactivity is a balance of these competing factors, often requiring tailored reaction conditions for optimal results. |

Suzuki-Miyaura reactions are highly regarded for their stereospecificity. When coupling sp²-hybridized centers, such as in the reaction of an arylboronic acid with a vinyl halide, the stereochemistry of the double bond in the vinyl partner is almost always retained in the product. acs.org This retention of configuration is a key advantage of the methodology.

However, challenges can arise. For instance, the coupling of Z-alkenyl halides can sometimes lead to Z-to-E isomerization, a phenomenon that is highly dependent on the phosphine (B1218219) ligand coordinated to the palladium catalyst. acs.org

While less directly relevant to an achiral arylboronic acid like this compound itself, if it were coupled to a chiral partner, such as a secondary alkylboronic ester, the stereochemical outcome at the chiral center becomes a critical consideration. The transmetalation of sp³-hybridized carbons can proceed with either retention or inversion of configuration, and controlling this selectivity is an active area of research. researchgate.net

Other Cross-Coupling Reactions

Beyond the Suzuki-Miyaura reaction, arylboronic acids like this compound are versatile substrates for other important cross-coupling transformations, enabling the formation of carbon-heteroatom bonds.

Liebeskind-Srogl Coupling

The Liebeskind-Srogl coupling is a palladium-catalyzed reaction that forms a new carbon-carbon bond by coupling a thioester with an organoboron reagent. wikipedia.orgresearchgate.net A key feature of this reaction is the use of a stoichiometric copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC), which acts as a co-catalyst under neutral, non-basic conditions. wikipedia.orgrsc.org This method is particularly useful for synthesizing ketones. The reaction is highly dependent on the electronic nature of the boronic acid, with activated systems generally providing better yields. nih.gov Arylboronic acids are common substrates, making this a viable pathway for converting this compound into the corresponding ketone.

Chan-Lam Coupling

The Chan-Lam (or Chan-Evans-Lam) coupling reaction is a copper-catalyzed method for forming aryl carbon-heteroatom bonds. wikipedia.org It facilitates the oxidative coupling of an arylboronic acid with an N-H or O-H containing compound, such as an amine, alcohol, or phenol (B47542), to produce aryl amines and aryl ethers, respectively. organic-chemistry.org Unlike many palladium-catalyzed couplings, the Chan-Lam reaction can often be performed at room temperature and open to the air, using molecular oxygen as the ultimate oxidant to regenerate the active Cu(II) catalyst. organic-chemistry.orgbeilstein-journals.org This reaction provides a powerful, complementary method to the Buchwald-Hartwig amination for synthesizing compounds like N-(2-Chloro-3-ethoxyphenyl) anilines or 2-Chloro-3-ethoxyphenyl ethers from the corresponding boronic acid. wikipedia.orgnih.gov

Protodeboronation and Side Reactions

Protodeboronation, the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond, is a significant and often undesired side reaction in processes utilizing boronic acids. wikipedia.org This reaction's prevalence is highly dependent on the specific boronic acid, the reaction conditions, and the organic substituent. wikipedia.org For this compound, like other arylboronic acids, the propensity for protodeboronation is a critical factor in its application, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. wikipedia.orgnih.gov

The mechanism of protodeboronation can be influenced by the pH of the reaction medium. wikipedia.org Studies on substituted aromatic boronic acids have identified both general acid-catalyzed and specific base-catalyzed pathways. wikipedia.org In the presence of a base, the boronic acid can form a boronate species, which then reacts with a proton source, like water, in the rate-determining step. wikipedia.org The electronic nature of the substituents on the aromatic ring also plays a crucial role. While detailed studies specifically on this compound are not extensively documented in the provided results, general principles suggest that the chloro and ethoxy groups will modulate the electron density of the aromatic ring, thereby influencing the rate of protodeboronation.

Reactivity Profile of this compound in Advanced Synthetic Transformations

The reactivity of this compound is of great interest in the synthesis of complex organic molecules, where precise control over reaction outcomes is paramount.

Chemo-, Regio-, and Stereoselectivity in Complex Molecular Scaffolds

The selective reaction of one functional group in the presence of others (chemoselectivity), the control of the position of a reaction (regioselectivity), and the control of the three-dimensional arrangement of atoms (stereoselectivity) are fundamental challenges in organic synthesis. While specific studies detailing the chemo-, regio-, and stereoselectivity of this compound in complex scaffolds are not available in the search results, general principles of boronic acid chemistry can be applied. The chloro and ethoxy substituents on the phenyl ring of this compound will influence its reactivity in cross-coupling reactions, potentially directing the formation of specific isomers.

Derivatization of the Boronic Acid Moiety (e.g., Esterification to Pinacol (B44631) Ester)

To enhance stability and modulate reactivity, boronic acids are often converted into their corresponding esters. A common derivatization is the formation of a pinacol ester. This is achieved by reacting the boronic acid with pinacol (2,3-dimethyl-2,3-butanediol). The resulting cyclic boronate esters, such as 2-(2-Chloro-3-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, often exhibit improved stability towards protodeboronation and other decomposition pathways. ed.ac.uk The esterification can also be advantageous in anhydrous reaction conditions for direct transmetalation in cross-coupling reactions. ed.ac.uk The use of such derivatives can be a strategic approach to circumvent issues associated with the free boronic acid.

Functional Group Tolerance and Compatibility

A key advantage of using boronic acids in organic synthesis is their general tolerance to a wide range of functional groups. This allows for their participation in late-stage functionalization of complex molecules without the need for extensive protecting group strategies. While specific data on the functional group tolerance of this compound is not explicitly detailed, it is expected to be compatible with many common functional groups under typical cross-coupling conditions. However, highly acidic or basic functional groups within the same molecule could potentially interfere with the desired reaction pathway.

Kinetic and Thermodynamic Studies of Reactions Involving this compound

Understanding the kinetics and thermodynamics of reactions involving this compound is crucial for optimizing reaction conditions and maximizing product yields.

Applications of 2 Chloro 3 Ethoxyphenylboronic Acid in Organic Synthesis

Pharmaceutical Development and Medicinal Chemistry

In the fields of medicinal chemistry and pharmaceutical development, substituted boronic acids are crucial reagents. They are frequently employed in Suzuki-Miyaura cross-coupling reactions, a powerful method for constructing biaryl and heteroaryl structures that form the core of many modern therapeutic agents.

2-Chloro-3-ethoxyphenylboronic acid is directly implicated in the synthesis of compounds with potential therapeutic applications, particularly in the area of immunology.

The compound has been used as a key intermediate in the development of novel immunomodulators. google.com Specifically, it was a crucial reactant in a patented synthesis pathway aimed at creating inhibitors of the Programmed death-1/Programmed death-ligand 1 (PD-1/PD-L1) protein-protein interaction, a key target in cancer immunotherapy. google.com

In a documented example, this compound was reacted with 3-bromo-2-methylphenol (B2813115) in a Suzuki-Miyaura cross-coupling reaction. This synthesis produced the biaryl compound 2'-Chloro-3'-ethoxy-2-methylbiphenyl-3-ol, which served as a subsequent intermediate in the development of small molecule immunomodulators. google.com The reaction highlights the role of the title compound as an essential building block for accessing new chemical entities in a drug discovery program.

| Reactant A | Reactant B | Product | Catalyst | Application of Product |

| This compound | 3-bromo-2-methylphenol | 2'-Chloro-3'-ethoxy-2-methylbiphenyl-3-ol | 2nd gen. XPhos precatalyst | Intermediate for PD-1/PD-L1 inhibitors google.com |

The use of this compound directly facilitates the creation of novel molecular scaffolds. The synthesis of the 2'-Chloro-3'-ethoxy-2-methylbiphenyl-3-ol core structure is a clear example of forming a biaryl scaffold. google.com This type of scaffold is of high interest in medicinal chemistry because the biaryl motif is a common feature in many biologically active molecules. By enabling the reliable construction of such frameworks, the boronic acid allows researchers to explore new chemical space and develop structure-activity relationships for novel therapeutic targets like PD-L1. google.com

In drug development, it is often necessary to use more complex, highly functionalized intermediates to build the final active pharmaceutical ingredient (API). While direct evidence for the conversion of this compound into more advanced intermediates is not detailed in the available literature, the existence of closely related, more complex boronic acids suggests a potential application. For instance, 6-Bromo-2-chloro-3-ethoxyphenylboronic acid is a known compound. bldpharm.com The addition of a bromine atom to the scaffold would provide a second, orthogonal reactive site for further cross-coupling or functionalization, a common strategy for building molecular complexity in multi-step pharmaceutical synthesis.

| Advanced Intermediate | Formula | Molecular Weight | Potential Synthetic Utility |

| 6-Bromo-2-chloro-3-ethoxyphenylboronic acid | C₈H₈BBrClO₃ | 289.39 g/mol | Provides an additional reactive site (Bromine) for sequential cross-coupling reactions. |

Boron-containing compounds have established roles in medicine, including as approved drugs and as agents for Boron Neutron Capture Therapy (BNCT). However, a review of the scientific literature and patent databases did not reveal any specific applications or investigations of this compound in the development of boron-based drugs or for use in BNCT.

Synthesis of Biologically Active Compounds and Drug Candidates

Agrochemical Synthesis

Similar to its role in pharmaceuticals, this compound is classified as a fine chemical available for the synthesis of agrochemicals. amerigoscientific.com The synthesis of many modern herbicides and pesticides relies on the creation of complex aryl structures, for which Suzuki-Miyaura and other cross-coupling reactions are standard methods. However, specific examples of agrochemicals synthesized using this compound as a key intermediate are not explicitly documented in the searched literature.

Development of Herbicides, Insecticides, and Fungicides

The development of novel agrochemicals is a critical endeavor to ensure global food security. Phenylboronic acid derivatives are increasingly recognized for their potential in creating new, effective, and environmentally safer pesticides. mdpi.commyskinrecipes.com

In the realm of herbicides , substituted phenylpyridines, which can be synthesized using phenylboronic acids, have shown excellent inhibitory activity against the protoporphyrinogen (B1215707) oxidase (PPO) enzyme. semanticscholar.org This enzyme is a key target for many commercial herbicides. The synthesis of such compounds often involves a Suzuki coupling reaction, where a boronic acid like this compound could be a key building block. semanticscholar.org

For insecticides , synthetic pyrethroids are a major class of compounds used for pest control. The synthesis of certain pyrethroid insecticides involves the coupling of a carboxylic acid with an alcohol, a process where boronic acids can act as catalysts. curiaglobal.commdpi.com

In the field of fungicides , phenylboronic acids and their derivatives have demonstrated significant antifungal activity. mdpi.comsemanticscholar.org Some studies have shown that phenylboronic acid itself can inhibit the mycelial growth of pathogenic fungi like Alternaria alternata, a cause of early blight in tomatoes. nih.gov Furthermore, benzoxaboroles, which are cyclic derivatives of phenylboronic acids, represent a new class of fungicides. mdpi.com The synthesis of various antifungal compounds often utilizes substituted phenylboronic acids as key intermediates. mdpi.com For instance, a study on aryl-1,2,3-triazole–carboline hybrids showed that some of these compounds, synthesized using substituted phenylboronic acids, exhibited good antifungal activity against sunflower sclerotinia rot. semanticscholar.org

| Agrochemical Class | Potential Role of this compound | Key Research Findings on Related Compounds |

| Herbicides | Building block for PPO-inhibiting herbicides. | Substituted 2-phenylpyridines show excellent PPO inhibitory activity. semanticscholar.org |

| Insecticides | Potential catalyst in the synthesis of pyrethroids. | Boronic acids can catalyze esterification reactions in pyrethroid synthesis. mdpi.com |

| Fungicides | Intermediate for novel antifungal agents. | Phenylboronic acid inhibits mycelial growth of A. alternata. nih.gov Benzoxaboroles are a new class of fungicides. mdpi.com |

Synthesis of Agrochemical Intermediates

Beyond their direct use in the final agrochemical product, phenylboronic acids are crucial as intermediates in the synthesis of more complex molecules. longchangchemical.comindiafinechemicals.com The Suzuki-Miyaura coupling reaction, for which this compound is a suitable substrate, is a cornerstone of modern synthetic chemistry, allowing for the efficient construction of biaryl structures that are common in many agrochemicals. chemimpex.comfujifilm.com The ability to introduce the 2-chloro-3-ethoxyphenyl moiety into a larger molecule can be a key step in building the desired biological activity and tuning the compound's physical properties.

Materials Science and Polymer Chemistry

The unique chemical properties of boronic acids make them highly valuable in the field of materials science and polymer chemistry. ontosight.ai They can be incorporated into polymers to create "smart" materials that respond to specific stimuli, and they can be used to modify surfaces to enhance their performance.

Synthesis of Advanced Materials (e.g., Polymers, Nanomaterials)

Phenylboronic acid-containing polymers are a class of functional polymers with a wide range of applications. acs.orgresearchgate.net These polymers can be synthesized through various polymerization techniques, including ring-opening polymerization of boronic acid-installed cyclic carbonates. acs.orgresearchgate.net The resulting polymers can self-assemble into nanoparticles or vesicles, which have potential uses in drug delivery and other biomedical applications. acs.org The incorporation of this compound into a polymer backbone could impart specific properties to the resulting material, such as altered solubility, thermal stability, or binding affinity.

Surface Modification and Enhanced Material Performance

The ability to modify the surface of materials is crucial for a wide range of technologies. Arylboronic acids can be used to functionalize the surfaces of materials like silica (B1680970) and carbon fibers. patsnap.cometsu.eduresearchgate.net This modification can improve the material's properties, such as the mechanical and tribological performance of polymer composites. researchgate.net For example, treating carbon fibers with arylboronic acid has been shown to improve the tensile strength and reduce the friction coefficient of polyamide composites. researchgate.net The 2-Chloro-3-ethoxyphenyl group could be grafted onto a surface to tailor its hydrophobicity, reactivity, or ability to interact with other molecules.

Sensor Technology (e.g., Diol Complexation)

One of the most well-established applications of boronic acids is in sensor technology, particularly for the detection of diols, such as saccharides (sugars). mdpi.comrsc.orgnih.govacs.orgnih.gov Boronic acids can reversibly form cyclic esters with 1,2- and 1,3-diols. rsc.orgnih.gov This binding event can be designed to produce a detectable signal, such as a change in fluorescence. rsc.orgnih.gov This principle is the basis for many glucose sensors used in diabetes management. rsc.org this compound, with its boronic acid group, has the potential to be used in the development of sensors for specific diol-containing molecules. The chloro and ethoxy substituents could modulate the binding affinity and selectivity of the sensor.

Development of Responsive Materials (Thermoresponsive, pH-responsive, Chemoresponsive)

Polymers containing phenylboronic acid moieties are known to be responsive to various stimuli, including pH, the presence of sugars, and temperature. acs.orgnih.govrsc.orgmdpi.comtandfonline.com This responsiveness stems from the equilibrium of the boronic acid with its boronate ester form, which is influenced by these external factors. acs.orgnih.gov For instance, poly(acrylamidophenylboronic acid) brushes can be used to create surfaces that can capture and release cells in response to changes in pH and glucose concentration. acs.org Similarly, copolymers of N-isopropylacrylamide and phenylboronic acid-containing acrylates can exhibit both temperature and oxidation responsiveness. rsc.org The incorporation of this compound into such polymer systems could lead to the development of novel responsive materials with tailored properties for applications in drug delivery, tissue engineering, and diagnostics.

| Application Area | Principle of Action | Potential Contribution of this compound |

| Advanced Materials | Incorporation into polymer chains via polymerization. | Modifies polymer properties like self-assembly and biodegradability. acs.orgresearchgate.net |

| Surface Modification | Covalent attachment to material surfaces. | Enhances mechanical and tribological properties of composites. researchgate.net |

| Sensor Technology | Reversible covalent bonding with diols. | Acts as a recognition element in fluorescent or electrochemical sensors. rsc.orgnih.govacs.org |

| Responsive Materials | Stimuli-induced changes in boronic acid/ester equilibrium. | Enables the creation of materials responsive to pH, glucose, and temperature. acs.orgnih.govrsc.orgmdpi.com |

Bioconjugation and Chemical Biology

Boronic acids are increasingly recognized for their utility in chemical biology, largely owing to their unique ability to form reversible covalent bonds with diols—a common structural motif in many biomolecules like sugars and glycoproteins. nih.gov This interaction is the foundation for their potential use in bioconjugation and as tools for studying biological systems.

The boronic acid moiety of this compound is capable of reacting with 1,2- and 1,3-diols to form stable cyclic boronate esters. This reactivity is a cornerstone for the immobilization of biomolecules. For instance, an isomer, 2-Chloro-4-ethoxyphenylboronic acid, is noted for its role in bioconjugation processes, allowing researchers to attach biomolecules to surfaces or other compounds. chemimpex.com This facilitates detailed studies in biochemistry and molecular biology. Based on this known reactivity of a closely related isomer, it is plausible that this compound could be similarly employed to functionalize surfaces, such as those of microarrays or nanoparticles, for the specific capture and study of diol-containing biomolecules. The presence of the chloro and ethoxy groups can modulate the acidity and binding affinity of the boronic acid, potentially offering fine-tuned control over the bioconjugation process.

The ability of phenylboronic acids to bind to sugars has been widely explored for creating "smart" drug delivery systems and diagnostic tools. mdpi.com These systems can be designed to release a therapeutic agent in response to a specific stimulus, such as the presence of glucose. Phenylboronic acid-based polymers, for example, have been investigated for their potential in creating glucose-responsive materials for self-regulated insulin (B600854) release. mdpi.com Furthermore, the interaction with sialic acid, a sugar often overexpressed on the surface of cancer cells, opens avenues for targeted drug delivery. mdpi.com

While specific studies on this compound in these areas are not yet prevalent, its fundamental structure suggests it could be a valuable building block for such systems. The lipophilicity imparted by the ethoxy group and the electronic influence of the chloro substituent could be leveraged to design novel drug carriers or diagnostic probes with tailored properties for recognizing specific biological targets.

Table 1: Potential Research Findings based on Phenylboronic Acid Chemistry

| Application Area | Potential Finding with this compound | Basis for Potential |

| Bioconjugation | Could be used to immobilize glycoproteins on sensor surfaces for interaction studies. | The boronic acid group's affinity for diols present in glycoproteins. nih.gov |

| Drug Delivery | Incorporation into a polymer matrix could lead to a glucose-responsive drug release system. | Reversible binding of the boronic acid to glucose, causing a change in polymer properties. mdpi.com |

| Diagnostics | Could be functionalized with a fluorescent reporter to create a sensor for sialic acid. | Specific binding to sialic acid on cell surfaces, leading to a detectable signal. mdpi.com |

Environmental Chemistry

The unique chemical properties of boronic acids also lend themselves to applications in environmental science, particularly in the detection and remediation of pollutants.

Boronic acids have been successfully employed in the development of sensors for a variety of environmental pollutants. researchgate.net Their ability to bind with molecules containing diol functionalities makes them suitable for detecting certain classes of organic pollutants. Furthermore, the Lewis acidic nature of the boron atom allows for interactions with anions like fluoride, which is an important parameter in water quality monitoring. An isomer, 2-Chloro-4-ethoxyphenylboronic acid, is specifically mentioned for its utility in the detection and analysis of pollutants. chemimpex.com This suggests a strong potential for this compound to be used in similar analytical methods, where it could be integrated into electrochemical or fluorescent sensor systems for the selective detection of target contaminants.

Beyond detection, boronic acid-functionalized materials hold promise for environmental remediation. These materials can be designed to selectively capture and remove pollutants from water. For example, polymers or other solid supports functionalized with boronic acids could act as sorbents for diol-containing contaminants, facilitating their removal through filtration or precipitation. While direct research on the use of this compound for remediation is limited, the principles of boronate affinity chromatography and selective binding suggest this as a viable and important area for future investigation. researchgate.net The development of such targeted remediation technologies is a key goal in achieving greener and more sustainable chemical processes. rsc.org

Computational Chemistry and Theoretical Studies of 2 Chloro 3 Ethoxyphenylboronic Acid

Molecular Modeling and Electronic Structure Calculations

Molecular modeling and electronic structure calculations are powerful tools to understand the intrinsic properties of a molecule. For 2-Chloro-3-ethoxyphenylboronic acid, these methods can predict its three-dimensional structure, electron distribution, and spectroscopic signatures.

Density Functional Theory (DFT) Calculations for Structural Elucidation

Density Functional Theory (DFT) has become a standard method for the structural elucidation of organic molecules due to its favorable balance of accuracy and computational cost. lodz.pltandfonline.com For this compound, DFT calculations, typically using a basis set such as 6-311++G(d,p), can be employed to determine its optimized geometric parameters. nih.gov These calculations would yield crucial information on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape.

For instance, the optimized geometry would reveal the precise bond lengths of the C-Cl, C-O, and C-B bonds, as well as the geometry of the boronic acid group [-B(OH)2]. The planarity of the phenyl ring and the orientation of the ethoxy and boronic acid substituents would also be determined. A comparison of the calculated parameters with experimental data from X-ray crystallography, if available, would serve to validate the computational model. tandfonline.com

Illustrative Data Table: Predicted Geometric Parameters for this compound from DFT Calculations

| Parameter | Predicted Value |

| C-Cl Bond Length | ~1.74 Å |

| C-O Bond Length | ~1.36 Å |

| C-B Bond Length | ~1.55 Å |

| O-B-O Bond Angle | ~118° |

| C-C-Cl Bond Angle | ~121° |

| C-C-O Bond Angle | ~119° |

Note: The values in this table are illustrative and based on typical values for similar substituted phenylboronic acids. Actual values would be obtained from specific DFT calculations for this compound.

Prediction of Reactivity and Selectivity based on Electronic Properties

The electronic properties of a molecule are key to understanding its reactivity and selectivity. DFT calculations can provide a wealth of information about the electronic landscape of this compound. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is of particular importance. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting character. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity. nih.gov

Furthermore, the molecular electrostatic potential (MEP) surface can be calculated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. tandfonline.com For this compound, the MEP would likely show negative potential around the oxygen atoms of the boronic acid and ethoxy groups, and the chlorine atom, indicating these as sites for electrophilic interaction. The boron atom, being electron-deficient, would be an electrophilic center.

Natural Bond Orbital (NBO) analysis can also be performed to gain deeper insights into charge distribution and intramolecular interactions. This analysis provides information on atomic charges and the nature of bonding and non-bonding orbitals.

Illustrative Data Table: Predicted Electronic Properties of this compound

| Property | Predicted Value |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.2 eV |

| HOMO-LUMO Gap | ~ 5.3 eV |

| Dipole Moment | ~ 2.5 D |

Note: The values in this table are illustrative and based on typical values for similar substituted phenylboronic acids. Actual values would be obtained from specific DFT calculations for this compound.

Conformational Analysis and Intramolecular Interactions

The presence of rotatable bonds in this compound (e.g., C-O and C-B bonds) gives rise to different possible conformations. Conformational analysis, performed using computational methods, is essential to identify the most stable conformer(s) and to understand the energy barriers between them. nih.gov For phenylboronic acids, the orientation of the B(OH)2 group relative to the phenyl ring is a key conformational feature. nih.gov

Intramolecular interactions, such as hydrogen bonding, can play a significant role in stabilizing certain conformations. In the case of this compound, the potential for hydrogen bonding between the hydroxyl groups of the boronic acid and the oxygen of the ethoxy group or the chlorine atom can be investigated. Quantum Theory of Atoms in Molecules (QTAIM) analysis can be used to characterize these weak interactions.

Docking Studies and Molecular Dynamics Simulations

To explore the potential of this compound as a biologically active agent, computational docking and molecular dynamics simulations can be employed. These techniques predict how the molecule might interact with biological macromolecules, such as proteins.

Interaction with Biological Targets (e.g., Proteins like Insulin)

Boronic acids are known to interact with the active sites of certain enzymes, particularly serine proteases, by forming a covalent bond with the catalytic serine residue. nih.gov Molecular docking studies can be used to predict the binding mode of this compound to a variety of protein targets. The process involves placing the molecule in the binding site of a protein and scoring the different poses based on a scoring function that estimates the binding affinity.

For instance, the interaction of this compound with the insulin (B600854) receptor, a protein with a diol-rich extracellular domain, could be investigated. nih.gov Boronic acids can form reversible covalent bonds with diols, and such interactions could modulate the receptor's activity. nih.gov Docking simulations would reveal the specific amino acid residues in the binding pocket that interact with the chloro, ethoxy, and boronic acid groups of the molecule, highlighting key hydrogen bonds, hydrophobic interactions, and potential covalent linkages.

Predicting Binding Affinity and Stabilizing Effects

Beyond simply predicting the binding pose, computational methods can also estimate the binding affinity of this compound for a given protein target. More advanced techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) can provide more accurate predictions of the binding free energy.

Molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the protein-ligand complex over time. acs.org An MD simulation would show how this compound and the protein adapt to each other's presence, the stability of the binding pose, and the role of water molecules in the binding interface. Analysis of the MD trajectory can reveal the key interactions that contribute most to the stability of the complex.

Illustrative Data Table: Predicted Binding Characteristics of this compound with a Serine Protease

| Parameter | Predicted Value/Description |

| Binding Affinity (ΔG) | -7 to -9 kcal/mol |

| Key Interacting Residues | Serine (covalent), Glycine, Histidine |

| Types of Interactions | Covalent bond with Serine, Hydrogen bonds with backbone amides, Hydrophobic interactions with aromatic residues |

| RMSD of Ligand during MD | < 2 Å |

Note: The values and descriptions in this table are illustrative and represent typical outcomes for the docking of a phenylboronic acid derivative to a serine protease. Actual results would depend on the specific protein target and the computational methods employed.

QSAR (Quantitative Structure-Activity Relationship) Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational and statistical approach used to develop relationships between the physicochemical properties of a series of chemical compounds and their biological activities or chemical reactivities. wikipedia.orgfiveable.me These models are expressed as mathematical equations that can be used to predict the activity of new or untested compounds based on their molecular structure. fiveable.meresearchgate.net The fundamental principle of QSAR is that the variations in the biological activity or reactivity within a series of compounds are dependent on the changes in their molecular features. fiveable.menih.gov For a compound like this compound, QSAR studies can provide valuable insights into its potential applications by correlating its structural attributes with its chemical behavior and predicting its interactions with biological systems.

The development of a QSAR model involves several key steps, including the selection of a dataset of compounds, the calculation of molecular descriptors, the selection of relevant descriptors, the generation of a mathematical model, and rigorous validation of the model's predictive power. wikipedia.orgnih.gov

Correlation of Structural Features with Chemical Reactivity

The chemical reactivity of this compound is intrinsically linked to its unique structural components: the phenyl ring, the chloro substituent, the ethoxy substituent, and the boronic acid functional group. Each of these features influences the molecule's electronic and steric properties, which in turn govern its behavior in chemical reactions.

The boronic acid group, -B(OH)₂, is a mild Lewis acid due to the empty p-orbital on the boron atom, making it susceptible to nucleophilic attack. nih.govwikipedia.org This Lewis acidity is fundamental to its role in key reactions such as the Suzuki-Miyaura cross-coupling, where it facilitates transmetalation with a palladium catalyst. acs.org The reactivity of the boronic acid is modulated by the electronic effects of the substituents on the phenyl ring.

Electronic Effects: The chloro and ethoxy groups at the ortho and meta positions, respectively, exert both inductive and resonance effects, altering the electron density on the phenyl ring and at the boron atom.

The chloro group is electron-withdrawing through induction due to its high electronegativity. This effect tends to increase the Lewis acidity of the boronic acid, potentially enhancing its reactivity in certain reactions.

Steric Effects: The positions of the substituents also introduce steric hindrance around the boronic acid group. The ortho-chloro group, in particular, can sterically hinder the approach of reactants to the boron center, which may decrease reaction rates compared to less hindered boronic acids. nih.gov

A hypothetical QSAR study on a series of substituted phenylboronic acids could correlate these structural features with reactivity in a specific reaction, for instance, the rate of a Suzuki coupling reaction. Molecular descriptors quantifying these electronic and steric effects would be used to build a predictive model.

Key Molecular Descriptors for Reactivity:

Hammett Substituent Constants (σ): These constants quantify the electron-donating or electron-withdrawing ability of substituents on the phenyl ring. youtube.comwikipedia.org A positive Hammett constant indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. youtube.com

Molar Refractivity (MR): This descriptor is related to the volume of the molecule and its polarizability. drugdesign.orgualberta.ca It can serve as a measure of steric bulk.

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate or accept electrons, respectively, and are thus direct indicators of chemical reactivity. ucsb.eduucsb.edu

The following interactive table presents hypothetical data for a QSAR study correlating structural features with the relative reaction rate in a Suzuki coupling reaction.

| Compound | Substituent (R) | Hammett Constant (σ_meta) | Molar Refractivity (MR) | Relative Reaction Rate |

|---|---|---|---|---|

| 1 | H | 0.00 | 1.03 | 1.00 |

| 2 | 3-OCH3 | 0.12 | 7.87 | 0.85 |

| 3 | 3-Cl | 0.37 | 6.03 | 1.25 |

| 4 | 3-NO2 | 0.71 | 7.36 | 1.80 |

| 5 (Analog) | 3-OC2H5 | 0.10 | 12.47 | 0.82 |

In this hypothetical model, a positive correlation is observed with the Hammett constant, suggesting that electron-withdrawing groups accelerate the reaction. Conversely, an increase in molar refractivity (and thus steric bulk) shows a slight negative correlation with the reaction rate.

Prediction of Biological Activity based on Molecular Descriptors

QSAR models are extensively used in drug discovery to predict the biological activity of compounds and to guide the design of new, more potent molecules. sciencepublishinggroup.comneovarsity.org The biological activity of a compound like this compound can be predicted by establishing a mathematical relationship between its structural descriptors and a known biological endpoint, such as enzyme inhibition or receptor binding affinity. nih.gov

The structural features of this compound, particularly the boronic acid moiety, suggest potential interactions with biological targets. Boronic acids are known to form reversible covalent bonds with diols, a structural motif present in many biological molecules, including carbohydrates and certain amino acid side chains in proteins. acs.orgnih.gov This reactivity makes them candidates for enzyme inhibitors, particularly for serine proteases and beta-lactamases.

To predict a specific biological activity, a QSAR model would be built using a training set of compounds with known activities against a particular target. The model would then use the calculated descriptors for this compound to predict its activity.

Key Molecular Descriptors for Biological Activity:

LogP (Octanol-Water Partition Coefficient): This is a measure of the compound's lipophilicity, which influences its ability to cross cell membranes and interact with hydrophobic pockets in proteins. drugdesign.org

Topological Polar Surface Area (TPSA): This descriptor calculates the surface area of a molecule that arises from polar atoms (usually oxygen and nitrogen). It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.

Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors on a molecule is crucial for its interaction with biological targets, as hydrogen bonds are key components of ligand-receptor binding.

Electronic Descriptors (e.g., Dipole Moment): These describe the charge distribution within the molecule, which governs electrostatic interactions with a biological target. researchgate.net

The following interactive table illustrates a hypothetical QSAR model for the prediction of inhibitory activity (pIC₅₀) against a hypothetical enzyme.

| Compound | LogP | TPSA (Ų) | Hydrogen Bond Donors | Predicted pIC₅₀ |

|---|---|---|---|---|

| A | 1.85 | 57.5 | 2 | 5.2 |

| B | 2.10 | 48.3 | 1 | 5.8 |

| C | 2.55 | 60.1 | 2 | 6.5 |

| D | 1.98 | 55.2 | 2 | 5.6 |

| This compound | 2.34 | 49.6 | 2 | 6.1 |

In this hypothetical QSAR equation, pIC₅₀ might be expressed as: pIC₅₀ = c₀ + c₁(LogP) - c₂(TPSA) + c₃(H-Bond Donors) where the coefficients (c₀, c₁, c₂, c₃) are determined by statistical regression. A positive coefficient for LogP suggests that increased lipophilicity favors higher activity, while a negative coefficient for TPSA might indicate that lower polarity is beneficial for binding to the specific target. Based on its descriptors, this compound is predicted to have a moderate inhibitory activity. Such predictions are valuable for prioritizing compounds for synthesis and biological testing. nih.govnih.gov

Future Directions and Emerging Research Avenues

Novel Catalytic Systems for Suzuki-Miyaura Coupling and Related Reactions

The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. libretexts.orgwikipedia.org Arylboronic acids are key reactants in this process, and the development of more efficient and sustainable catalytic systems is a continuous pursuit. libretexts.orgorganic-chemistry.org

Transition Metal Alternatives and Organocatalysis

While palladium has traditionally dominated as the catalyst for Suzuki-Miyaura coupling, concerns about its cost and potential for contamination of pharmaceutical products have spurred research into alternatives. wikipedia.orgresearchgate.net Iron-based catalysts, for example, are gaining traction due to their low cost and environmental friendliness. researchgate.net Additionally, the field of organocatalysis, which uses small organic molecules as catalysts, offers a metal-free approach to these coupling reactions. researchgate.netchemrxiv.org Amines have been investigated as potential organocatalysts for Suzuki-Miyaura-type couplings, aiming for a more sustainable and atom-efficient process. researchgate.net For a compound like 2-chloro-3-ethoxyphenylboronic acid, the development of these alternative catalytic systems could provide more economical and greener synthetic routes to its derivatives. A recent reassessment, however, suggests that trace palladium contaminants in reagents may be responsible for the reactivity observed in some "transition-metal-free" systems. acs.org

Photoredox and Electrochemistry in Boronic Acid Chemistry

Visible-light photoredox catalysis has emerged as a powerful tool for generating reactive radical intermediates under mild conditions. nih.govcam.ac.uk This approach can be applied to activate boronic acids and their esters, enabling a range of C-C bond-forming reactions. nih.govcam.ac.ukresearchgate.net Dual catalytic systems, combining a photoredox catalyst with a Lewis base, can effectively generate carbon radicals from boronic acids for use in redox-neutral couplings. nih.gov This methodology could be particularly useful for creating complex molecules from this compound.

Electrochemical methods offer another green and efficient alternative for driving Suzuki-Miyaura cross-coupling reactions. rsc.orgrsc.org By using an electric current to facilitate the reaction, the need for chemical oxidants or reductants can be eliminated, leading to a more environmentally benign process. rsc.orgrsc.orgresearchgate.net The development of robust electrode materials, such as palladium nanoparticles supported on hydrogels, is enhancing the applicability of this technique for a wide range of arylboronic acids. rsc.orgrsc.org

Development of Advanced Functional Materials Incorporating this compound

Boronic acids are increasingly being incorporated into polymers and other materials to create "smart" systems that respond to specific stimuli. mdpi.comresearchgate.netscbt.com The ability of boronic acids to form reversible covalent bonds with diols is a key feature exploited in these applications. mdpi.comrsc.org

Polymers containing boronic acid moieties can exhibit responsiveness to changes in pH or the presence of saccharides, making them suitable for applications like sensors and controlled drug delivery systems. mdpi.comacs.org For instance, hydrogels cross-linked with boronic acid esters can swell or shrink in response to glucose levels, offering potential for self-regulated insulin (B600854) delivery. mdpi.comacs.org The incorporation of this compound into such polymeric structures could lead to new materials with tailored properties for biomedical applications. researchgate.netnih.gov Furthermore, boronic acids are foundational building blocks for covalent organic frameworks (COFs), which are crystalline, porous materials with applications in areas like catalysis and gas storage. rsc.org

Targeted Drug Delivery Systems and Theranostics